TRPV1 Antagonist Activity: 2-Amino-N,N-diisopropylbenzamide vs. Optimized N-Acetyldopamine-Derived Benzamide (CHEMBL2442912)
2-Amino-N,N-diisopropylbenzamide exhibits weak TRPV1 antagonism with an IC₅₀ of 1.99 μM (1,990 nM) against pH 6-induced activation in CHOK1 cells [1]. In stark contrast, an optimized N-acetyldopamine-derived benzamide analog (CHEMBL2442912 / BDBM50442379) achieves a Ki of 0.0500 nM against N-acetyldopamine-induced activation in the same cellular system [2]. This represents a 39,800-fold difference in potency, demonstrating that the unoptimized diisopropylbenzamide scaffold is insufficient for high-potency TRPV1 antagonism and requires substantial structural elaboration.
| Evidence Dimension | TRPV1 antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 1,990 nM (pH 6-induced activation) |
| Comparator Or Baseline | Optimized N-acetyldopamine-derived benzamide (CHEMBL2442912): Ki = 0.0500 nM |
| Quantified Difference | 39,800-fold lower potency for target compound |
| Conditions | Human TRPV1 expressed in CHOK1 cells; target compound: pH 6–6.3 FLIPR assay; comparator: N-acetyldopamine-induced FLIPR assay |
Why This Matters
For TRPV1-focused pain research programs, 2-amino-N,N-diisopropylbenzamide serves as a low-potency reference control or a starting scaffold requiring optimization, not as a viable lead compound relative to sub-nanomolar benzamide-based antagonists.
- [1] BindingDB. BDBM50385656: Antagonist activity at human TRPV1 expressed in CHOK1 cells assessed as inhibition of pH 6 to 6.3-induced activity by FLIPR assay. IC₅₀ = 1.99E+3 nM. BindingDB Entry 50385656. View Source
- [2] BindingDB. BDBM50442379 (CHEMBL2442912): Antagonist activity at human TRPV1 expressed in CHOK1 cells assessed as inhibition of N-acetyldopamine-induced activity after 5 mins by FLIPR assay. Ki = 0.0500 nM. BindingDB Entry 50442379. View Source
